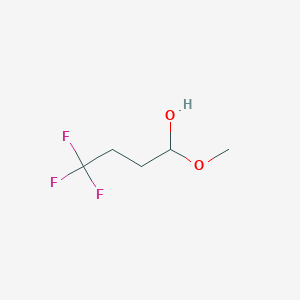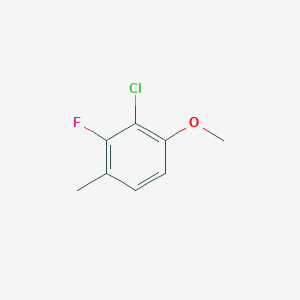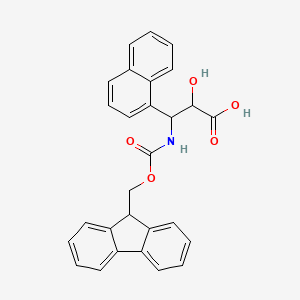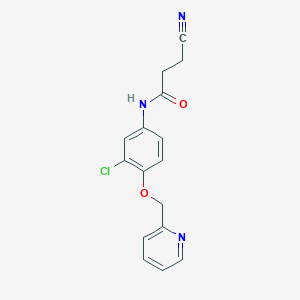
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” is a chemical compound with the following structural formula:
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
It belongs to the carbazole family and exhibits interesting properties due to its aromatic ring system. Carbazoles are heterocyclic compounds containing a nine-membered ring with two nitrogen atoms. This compound has a unique oxime functional group, which adds to its significance in various applications.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of “(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime.” One common approach involves the cyclization of an appropriate precursor. For example, a key intermediate can be synthesized by reacting 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. Subsequent cyclization under acidic conditions yields the desired compound.
Reaction Conditions:: The cyclization step typically occurs under mild acidic conditions, and the choice of solvent plays a crucial role. Common solvents include ethanol, methanol, or acetic acid. The reaction temperature and duration are optimized to achieve high yields.
Industrial Production:: While academic research often focuses on small-scale synthesis, industrial production methods may involve continuous flow processes or large-scale batch reactions. Optimization for cost-effectiveness, safety, and scalability is essential.
Analyse Des Réactions Chimiques
Reactions:: “(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” can participate in various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, leading to the formation of carbazoles with different oxidation states.
Reduction: Reduction of the oxime group can yield the corresponding amine derivative.
Substitution: Substituents on the carbazole ring can be modified via electrophilic or nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the oxime group.
Substitution: Lewis acids or bases facilitate substitution reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents present. Oxidation may yield carbazole derivatives, while reduction leads to the corresponding amines.
Applications De Recherche Scientifique
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of other carbazole derivatives.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Investigating its potential as a drug candidate.
Industry: Used in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The exact mechanism of action depends on the specific application. For drug development, it may involve binding to specific protein targets or modulating cellular pathways. Further research is needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” stands out due to its oxime functionality and carbazole core. Similar compounds include carbazoles without the oxime group, such as carbazole itself or other derivatives.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
(NE)-N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2/b14-8+ |
Clé InChI |
UGEJYRAWZCNRMQ-RIYZIHGNSA-N |
SMILES isomérique |
C\1CC2=C(C/C1=N/O)NC3=CC=CC=C23 |
SMILES canonique |
C1CC2=C(CC1=NO)NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12104030.png)
![octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B12104037.png)


![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)
![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)





![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)

